2-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-6-(furan-2-yl)-2,3-dihydropyridazin-3-one
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Overview
Description
2-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-6-(furan-2-yl)-2,3-dihydropyridazin-3-one is a complex organic compound that features an indole moiety, a furan ring, and a pyridazinone structure. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-6-(furan-2-yl)-2,3-dihydropyridazin-3-one typically involves multi-step organic reactions. The process often starts with the preparation of the indole derivative, followed by the introduction of the furan ring and the pyridazinone moiety. Common reagents used in these reactions include various acids, bases, and catalysts to facilitate the formation of the desired bonds.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-6-(furan-2-yl)-2,3-dihydropyridazin-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce more saturated compounds.
Scientific Research Applications
2-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-6-(furan-2-yl)-2,3-dihydropyridazin-3-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s potential biological activities make it a candidate for studies in pharmacology and biochemistry.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: Its unique structure and reactivity make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-6-(furan-2-yl)-2,3-dihydropyridazin-3-one involves its interaction with specific molecular targets and pathways. The indole moiety can bind to various receptors, while the furan and pyridazinone rings may interact with different enzymes and proteins. These interactions can modulate biological processes, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- 2-[2-(2,3-dihydro-2-methyl-1H-indol-1-yl)vinyl]-1,3,3-trimethyl-3H-indolium hydrogen sulfate
- 3-Amino-1-(2,3-dihydro-1H-indol-1-yl)-1-propanone hydrochloride
Uniqueness
What sets 2-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-6-(furan-2-yl)-2,3-dihydropyridazin-3-one apart from similar compounds is its unique combination of the indole, furan, and pyridazinone moieties
Properties
IUPAC Name |
2-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]-6-(furan-2-yl)pyridazin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O3/c22-17-8-7-14(16-6-3-11-24-16)19-21(17)12-18(23)20-10-9-13-4-1-2-5-15(13)20/h1-8,11H,9-10,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYWKZNNLABPYRA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C(=O)CN3C(=O)C=CC(=N3)C4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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